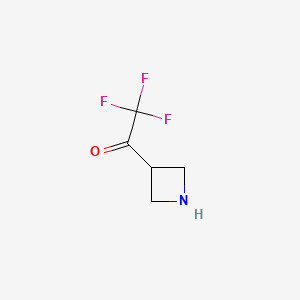
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound that features an azetidine ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and followed by further functionalization through Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. For example, the green and cost-effective synthesis of quaternary heterocyclic intermediates for baricitinib employs commercially available starting materials and industry-oriented green oxidation reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines.
Scientific Research Applications
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and peptides.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways. For instance, in the context of SERDs, the compound binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling . This mechanism is crucial for its therapeutic effects in treating estrogen receptor-positive breast cancer.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: This compound features an imidazole ring instead of a trifluoromethyl ketone group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: This compound has an ethylsulfonyl group and is used in the synthesis of baricitinib.
The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6F3NO |
|---|---|
Molecular Weight |
153.10 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3,9H,1-2H2 |
InChI Key |
AYICHGRWQOQSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















